Cas no 1820579-53-0 (rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride, trans)

rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride, trans 化学的及び物理的性質
名前と識別子
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- rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride, trans
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- MDL: MFCD28145469
rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride, trans 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01B810-500mg |
rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride, trans |
1820579-53-0 | 95% | 500mg |
$914.00 | 2025-03-19 | |
Enamine | EN300-197015-5g |
rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride |
1820579-53-0 | 95% | 5g |
$2940.0 | 2023-09-16 | |
A2B Chem LLC | AW02436-10g |
rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride, trans |
1820579-53-0 | 95% | 10g |
$4625.00 | 2024-04-20 | |
Enamine | EN300-197015-10g |
rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride |
1820579-53-0 | 95% | 10g |
$4360.0 | 2023-09-16 | |
1PlusChem | 1P01B810-250mg |
rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride, trans |
1820579-53-0 | 95% | 250mg |
$594.00 | 2025-03-19 | |
1PlusChem | 1P01B810-10g |
rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride, trans |
1820579-53-0 | 95% | 10g |
$5451.00 | 2023-12-20 | |
A2B Chem LLC | AW02436-500mg |
rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride, trans |
1820579-53-0 | 95% | 500mg |
$868.00 | 2024-04-20 | |
Enamine | EN300-197015-0.05g |
rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride |
1820579-53-0 | 95% | 0.05g |
$235.0 | 2023-09-16 | |
Enamine | EN300-197015-0.25g |
rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride |
1820579-53-0 | 95% | 0.25g |
$503.0 | 2023-09-16 | |
1PlusChem | 1P01B810-5g |
rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride, trans |
1820579-53-0 | 95% | 5g |
$3302.00 | 2025-03-19 |
rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride, trans 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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3. Book reviews
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
6. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride, transに関する追加情報
Rac-(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-Amine Hydrochloride, Trans: A Comprehensive Overview
The compound rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride (trans), with CAS No 1820579-53-0, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery and development.
Recent advancements in chemical synthesis have enabled the precise preparation of this compound, which exhibits a trans configuration in its stereochemistry. The presence of a trifluorophenyl group attached to a cyclopropane ring introduces interesting electronic and steric properties, making it a valuable substrate for exploring novel chemical reactions and biological activities.
One of the most intriguing aspects of rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride is its potential as a lead compound in medicinal chemistry. Researchers have been actively investigating its ability to modulate various biological targets, including enzymes and receptors implicated in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Structurally, this compound features a cyclopropane ring fused with an amine group and a trifluorophenyl substituent. The trifluorophenyl group contributes significantly to the molecule's stability and lipophilicity, which are critical properties for drug candidates aiming to cross biological membranes effectively.
Recent studies have highlighted the importance of stereochemistry in determining the pharmacokinetic and pharmacodynamic profiles of this compound. The trans configuration has been shown to exhibit superior bioavailability compared to other stereoisomers, underscoring the importance of stereochemical control in drug design.
In terms of synthesis, this compound can be prepared via a variety of methods, including ring-closing metathesis and nucleophilic aromatic substitution. The choice of synthetic pathway depends on the starting materials and desired stereochemical outcome. Researchers have also explored the use of chiral catalysts to achieve high enantioselectivity during the synthesis process.
The application of rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride extends beyond traditional pharmaceutical research. Its unique chemical properties make it a promising candidate for materials science applications, such as the development of advanced polymers or catalytic materials.
From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent research has focused on identifying microbial degradation mechanisms and evaluating the persistence of this compound in various environmental matrices.
In conclusion, rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine hydrochloride (trans) represents a fascinating example of how modern chemical synthesis and biological research can converge to yield innovative compounds with diverse applications. As ongoing studies continue to unravel its potential uses and mechanisms of action
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